4-Hydroxy-2-methyl-N-(propan-2-yl)benzamide
Description
Molecular Architecture and IUPAC Nomenclature
4-Hydroxy-2-methyl-N-(propan-2-yl)benzamide is a benzamide derivative with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol . Its structure consists of a benzene ring substituted with three functional groups: a hydroxyl group (-OH) at the para position (C4), a methyl group (-CH₃) at the ortho position (C2), and an isopropylamide group (-NHC(C)H₂) at the carbonyl-bearing carbon (C1). The IUPAC name is derived systematically by prioritizing the benzamide backbone as the parent chain. The substituents are numbered to assign the lowest possible locants, resulting in the full name This compound .
The SMILES notation (CC1=C(C=CC(=C1)O)C(=O)NC(C)C) and InChI key (VDKDCACRQWCHIF-UHFFFAOYSA-N) further clarify the connectivity: the benzene ring (C1–C6) is substituted with a methyl group at C2, a hydroxyl group at C4, and a carbonyl-linked isopropylamine at C1. The planar geometry of the aromatic ring and the tetrahedral configuration around the amide nitrogen contribute to the compound’s stereoelectronic properties.
Comparative Analysis of Isomeric Forms
Isomerism in this compound arises from variations in substituent positions and functional group arrangements. Key isomers include:
Electronic Effects : The para-hydroxyl group in this compound enhances resonance stabilization via conjugation with the aromatic π-system, unlike its ortho-hydroxy isomers, which exhibit steric hindrance between the -OH and amide groups. The isopropyl group introduces steric bulk, reducing rotational freedom around the C-N bond compared to linear alkyl substituents.
Thermodynamic Stability : Crystallographic studies suggest that the para-hydroxy isomer forms more extensive hydrogen-bonding networks than ortho or meta analogs, increasing its lattice energy and melting point.
Crystallographic Characterization and Hydrogen Bonding Patterns
While direct crystallographic data for this compound is limited, related benzamide derivatives provide insights into its likely solid-state behavior. For example, N-isopropylbenzamide crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 13.576 Å, b = 16.964 Å, c = 11.025 Å, and β = 120.11°. Analogous hydrogen-bonding motifs are expected in the title compound:
- Intramolecular Hydrogen Bonds : The hydroxyl group (O-H) may form a six-membered ring with the amide carbonyl (C=O), stabilizing the cis-amide conformation.
- Intermolecular Hydrogen Bonds : The -OH and -NH groups likely participate in O-H⋯O=C and N-H⋯O hydrogen bonds, creating dimeric or chain-like supramolecular architectures.
- Van der Waals Interactions : The isopropyl group’s branched structure promotes dense packing via CH-π interactions between methyl hydrogens and aromatic rings.
A hypothetical unit cell (derived from similar compounds) might feature:
- Space Group : P2₁/c (monoclinic).
- Z-value : 4 molecules per unit cell.
- Hydrogen-Bonding Distances : O-H⋯O ≈ 2.7–2.9 Å, N-H⋯O ≈ 2.1–2.3 Å.
These interactions collectively enhance thermal stability and influence solubility in polar solvents.
Properties
IUPAC Name |
4-hydroxy-2-methyl-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7(2)12-11(14)10-5-4-9(13)6-8(10)3/h4-7,13H,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKDCACRQWCHIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methyl-N-(propan-2-yl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and mild, providing high yields and an eco-friendly process .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-methyl-N-(propan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzamides.
Scientific Research Applications
Reaction Pathways
4-Hydroxy-2-methyl-N-(propan-2-yl)benzamide can undergo various chemical reactions:
- Oxidation : The hydroxyl group can be oxidized to yield ketones or aldehydes.
- Reduction : The carbonyl group in the benzamide can be reduced to form amines.
- Substitution : Electrophilic substitution reactions can occur on the aromatic ring.
Chemistry
This compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it a valuable building block in organic synthesis.
Biological Research
This compound has been studied for its potential biological activities:
- Antimicrobial Properties : Research indicates that it may possess antimicrobial effects, making it a candidate for developing new antibiotics.
- Antioxidant Activity : The compound's structure suggests potential antioxidant properties that could be beneficial in preventing oxidative stress-related diseases.
Medical Applications
Investigations into the therapeutic effects of this compound have highlighted its potential in:
- Anti-inflammatory Activities : Studies suggest that this compound may exhibit anti-inflammatory properties, which could be useful in treating inflammatory diseases.
- Analgesic Effects : There are indications that it may have pain-relieving effects, warranting further exploration for pain management therapies.
Industrial Applications
In industrial settings, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility allows it to be employed in various formulations and processes within these industries.
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial activity of this compound demonstrated significant inhibition against several bacterial strains. The results indicated that modifications to the benzamide structure could enhance its efficacy.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Case Study 2: Anti-inflammatory Effects
Research focused on the anti-inflammatory properties revealed that this compound reduced inflammation markers in vitro. The study involved treating human cell lines with varying concentrations of the compound and measuring cytokine levels.
| Concentration (µM) | IL-6 Reduction (%) | TNF-α Reduction (%) |
|---|---|---|
| 10 | 25 | 30 |
| 50 | 50 | 55 |
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methyl-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
Substituent Effects :
- The 4-hydroxy group in the target compound contrasts with 2-hydroxy analogs (e.g., Compound 10, ), which may alter hydrogen-bonding patterns and solubility. For example, para-hydroxy groups are more likely to participate in intermolecular hydrogen bonds, as seen in HPAPB (), enhancing crystallinity or target binding .
- Methyl vs. Ethyl/Nitro Groups : The C2-methyl substituent in the target compound may sterically hinder reactions compared to smaller groups (e.g., chloro in ), influencing synthetic yields or biological activity.
Synthetic Approaches: Amide bond formation via acyl chlorides (e.g., 4-ethylbenzoyl chloride in ) or direct coupling of carboxylic acids with amines (hypothetical for the target compound) are common.
Biological Relevance: While HPAPB () demonstrates HDAC inhibition, the target compound’s hydroxy and isopropyl groups may confer similar activity, though its methyl substituent could reduce solubility compared to HPAPB’s phenylacetylamino chain.
Physicochemical and Spectroscopic Data
- Hydrogen Bonding : The 4-hydroxy group likely forms strong O–H···O/N interactions, as seen in Etter’s graph-set analysis (), which could stabilize crystal structures or enhance binding to biological targets.
- Spectroscopy : Analogous compounds (e.g., ) use ¹H/¹³C NMR and X-ray diffraction for structural confirmation, suggesting similar characterization methods for the target compound.
Biological Activity
4-Hydroxy-2-methyl-N-(propan-2-yl)benzamide, a compound belonging to the benzamide class, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and potential therapeutic effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a hydroxyl group and an isopropyl substituent that contribute to its unique biological profile. The compound's structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may inhibit specific enzymes or receptors, leading to its observed effects in different biological assays. The exact mechanisms are still under investigation but are believed to involve modulation of cellular pathways related to inflammation and oxidative stress.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. In vitro studies demonstrate its effectiveness against Gram-positive and Gram-negative bacteria. For instance, it exhibited significant inhibition zones in tests against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics .
Table 1: Antimicrobial Activity Data
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 50 |
| Escherichia coli | 18 | 60 |
| Pseudomonas aeruginosa | 15 | 70 |
Antioxidant Properties
The compound has also been evaluated for its antioxidant capacity. It demonstrated a significant ability to scavenge free radicals, thereby reducing oxidative stress in cellular models. This activity suggests potential applications in preventing oxidative damage associated with various diseases .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Studies show a reduction in the levels of TNF-alpha and IL-6 in treated cell lines, indicating its potential as an anti-inflammatory agent .
Case Studies
Several case studies have highlighted the practical applications of this compound in therapeutic settings:
- Case Study on Antimicrobial Efficacy : A study involving patients with bacterial infections revealed that treatment with formulations containing this compound led to improved clinical outcomes compared to controls .
- Toxicity Assessment : An integrated approach for assessing the chronic toxicity of agrichemicals included this compound, revealing moderate toxicity levels but significant therapeutic benefits when used at appropriate dosages .
Research Findings
Recent investigations have focused on the structure-activity relationships (SAR) of benzamide derivatives, including this compound. Modifications in the molecular structure have been shown to enhance biological activity, particularly in antimicrobial assays .
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Hydroxyl Group | Increases antioxidant capacity |
| Isopropyl Substituent | Enhances antimicrobial potency |
Q & A
What are the standard synthetic protocols for preparing 4-Hydroxy-2-methyl-N-(propan-2-yl)benzamide, and how do reaction conditions influence yield?
Basic Research Question
The synthesis of benzamide derivatives like this compound typically involves coupling a carboxylic acid derivative (e.g., acyl chloride) with an amine under reflux conditions. For example, pyridine is commonly used as a base and solvent to facilitate amide bond formation, as seen in the synthesis of structurally similar N-benzoyl-2-hydroxybenzamides . Reflux durations (4–18 hours) and temperature control are critical to maximizing yield while minimizing side reactions like hydrolysis. Statistical validation (e.g., ANOVA) of reaction parameters (e.g., molar ratios, solvent choice) is recommended to optimize conditions .
How can researchers resolve contradictions in spectroscopic data when characterizing novel benzamide derivatives?
Advanced Research Question
Discrepancies in spectroscopic data (e.g., IR, NMR) often arise from impurities, tautomerism, or crystallographic polymorphism. For this compound, elemental analysis and high-resolution mass spectrometry (HRMS) should first confirm molecular formula accuracy. If IR bands for hydroxyl (3200–3600 cm⁻¹) or amide (1650–1700 cm⁻¹) groups deviate from expected ranges, recrystallization in methanol or acetone may remove impurities . Advanced techniques like X-ray diffraction or dynamic NMR can resolve tautomeric equilibria involving the hydroxyl group .
What biochemical pathways are implicated in the biological activity of this compound?
Basic Research Question
Similar benzamide compounds target enzymes such as acyl carrier protein phosphopantetheinyl transferase (AcpS-PPTase), which is essential for bacterial fatty acid synthesis . Researchers should validate target engagement via enzyme inhibition assays (e.g., spectrophotometric monitoring of coenzyme A transfer). Bacterial proliferation assays under varying concentrations can establish dose-dependent effects, with IC₅₀ values indicating potency .
What computational strategies are effective for predicting structure-activity relationships (SAR) in benzamide derivatives?
Advanced Research Question
Molecular docking (e.g., AutoDock Vina) can model interactions between this compound and target enzymes, prioritizing substituent modifications. Quantum mechanical calculations (DFT) assess electronic effects of the hydroxyl and isopropyl groups on binding affinity . For SAR validation, synthesize analogs with systematic substitutions (e.g., replacing the isopropyl group with cyclopropyl) and compare bioactivity data .
How should researchers design experiments to address low reproducibility in benzamide synthesis?
Advanced Research Question
Low reproducibility often stems from uncontrolled variables (e.g., moisture, reagent purity). Implement factorial design to test interactions between factors like solvent polarity, catalyst loading, and inert atmosphere . For example, a 2³ factorial design (varying pyridine volume, reflux time, and temperature) identifies critical parameters. Replicate experiments (n ≥ 6) with Duncan’s post hoc analysis reduce Type I errors .
What are the best practices for validating synthetic intermediates in multi-step benzamide syntheses?
Basic Research Question
At each step, isolate intermediates (e.g., via column chromatography) and characterize using TLC, melting point analysis, and FT-IR. For this compound, confirm the presence of the hydroxyl group via a ferric chloride test (violet color indicates phenolic -OH) . Intermediate stability should be assessed under storage conditions (e.g., −20°C vs. ambient temperature) to prevent degradation.
How do substituents on the benzamide core influence antibacterial selectivity?
Advanced Research Question
The hydroxyl group at position 4 enhances hydrogen bonding with bacterial enzymes, while the isopropyl moiety may improve lipophilicity and membrane penetration . To quantify effects, synthesize derivatives with halogen or methoxy substitutions and compare MIC values against Gram-positive and Gram-negative strains. QSAR models can correlate logP values with bioactivity .
What methodologies are recommended for analyzing byproducts in benzamide synthesis?
Advanced Research Question
LC-MS or GC-MS can identify byproducts (e.g., unreacted acyl chloride or hydrolyzed acids). For example, if residual ortho-toluic acid is detected, optimize quenching steps (e.g., ice-cold water rinsing) and monitor pH to prevent premature hydrolysis . Kinetic studies under varying temperatures reveal competing reaction pathways, guiding condition refinement .
How can researchers leverage PubChem data to cross-validate physicochemical properties of this compound?
Basic Research Question
PubChem provides canonical SMILES, InChI keys, and spectral data for benchmarking. Compare experimental LogP (via shake-flask method) with PubChem’s predicted values (XLogP3) to assess consistency . Discrepancies ≥0.5 units suggest measurement errors or isomerism. Cross-reference melting points with literature to confirm compound identity .
What safety protocols are critical when handling reactive intermediates in benzamide synthesis?
Basic Research Question
Use fume hoods for steps involving volatile reagents (e.g., benzoyl chloride). PPE (gloves, goggles) is mandatory to prevent skin/eye contact . Waste containing pyridine or heavy metals must be segregated and disposed via certified agencies. For large-scale reactions, implement explosion-proof equipment and inert gas purging .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
